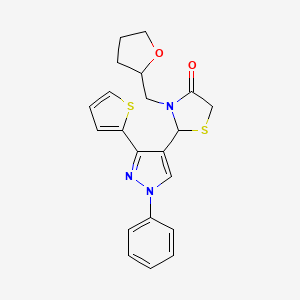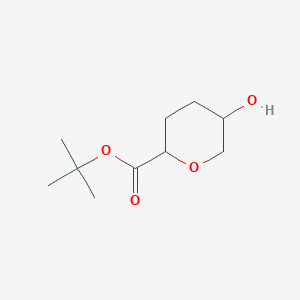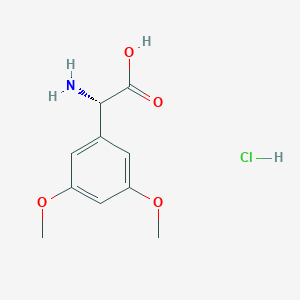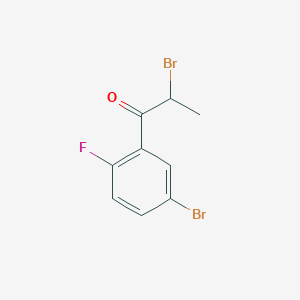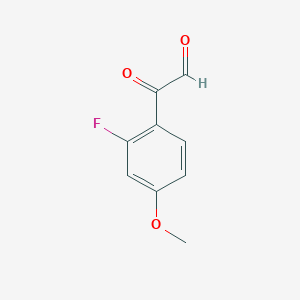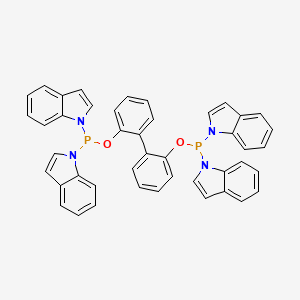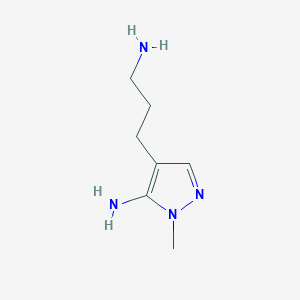
1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C8H7ClFNO. This compound is characterized by the presence of an amino group, a fluorine atom, and a chlorine atom attached to a phenyl ring. It is a versatile compound with significant applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one typically involves the reaction of 2-amino-6-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield amines or alcohols, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acid/base to yield corresponding acids or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It can serve as a probe to investigate the binding sites and mechanisms of various biological targets.
Medicine: Research into the compound’s potential therapeutic applications includes its use as a precursor for the development of pharmaceuticals. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting the catalytic function and altering the biochemical pathways. The presence of the amino and fluorine groups enhances its binding affinity and specificity towards the target molecules.
Comparaison Avec Des Composés Similaires
1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one can be compared with other similar compounds, such as:
1-(2-Amino-6-fluorophenyl)ethanone: Lacks the chlorine atom, which may result in different reactivity and biological activity.
2-Amino-6-fluorobenzaldehyde: Contains an aldehyde group instead of the chloroethanone moiety, leading to different chemical properties and applications.
2-Amino-6-fluorobenzoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
68438-31-3 |
|---|---|
Formule moléculaire |
C8H7ClFNO |
Poids moléculaire |
187.60 g/mol |
Nom IUPAC |
1-(2-amino-6-fluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H7ClFNO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4,11H2 |
Clé InChI |
XBTKYOAFXCUFDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(=O)CCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


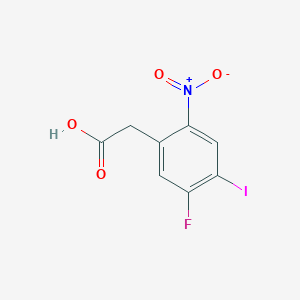
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853132.png)


![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853149.png)

